N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethylphenyl group, and a pyrazolotriazine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multiple steps:
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Formation of the Pyrazolotriazine Core: : The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyrazolotriazine core. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
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Introduction of the Dichlorophenyl Group: : The dichlorophenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution.
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Attachment of the Ethylphenyl Group: : The ethylphenyl group is typically attached via a Friedel-Crafts acylation reaction, using an acyl chloride derivative and a Lewis acid catalyst such as aluminum chloride (AlCl3).
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Final Acetylation: : The final step involves the acetylation of the intermediate compound to form the desired acetamide. This is usually achieved using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can target the carbonyl group in the pyrazolotriazine core, potentially converting it to an alcohol.
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Substitution: : The dichlorophenyl and ethylphenyl groups can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2), while nitration often involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
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Biological Studies: : The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
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Chemical Research: : It serves as a model compound for studying the reactivity and stability of pyrazolotriazine derivatives.
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Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
- N-(3,5-dichlorophenyl)-2-[2-(4-isopropylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Uniqueness
N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dichlorophenyl and ethylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets compared to its analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-2-13-3-5-14(6-4-13)18-10-19-21(30)27(24-12-28(19)26-18)11-20(29)25-17-8-15(22)7-16(23)9-17/h3-9,12,18-19,26H,2,10-11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILAULAFYAQNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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